molecular formula C18H15FN2O2 B2606669 N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1355642-61-3

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide

Cat. No. B2606669
CAS RN: 1355642-61-3
M. Wt: 310.328
InChI Key: XDJSCUGFBISIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CPP-F or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the brain that plays a key role in regulating neuronal excitability. The inhibition of GABA aminotransferase by CPP-F results in increased levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.

Mechanism of Action

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of effects on neuronal excitability and neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This can lead to increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments include its potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, including:
1. Further exploration of its therapeutic potential for neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Investigation of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new analogs and derivatives of this compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the long-term effects of this compound on GABA levels and neuronal excitability in the brain.
5. Exploration of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide (LDA), trimethylsilyl cyanide (TMSCN), and palladium on carbon (Pd/C). The final product is obtained in high yield and purity.

Scientific Research Applications

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-5-2-6-16(10-15)23-11-13-3-1-4-14(9-13)17(22)21-18(12-20)7-8-18/h1-6,9-10H,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSCUGFBISIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.